molecular formula C23H18N2O3S B236408 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Numéro de catalogue B236408
Poids moléculaire: 402.5 g/mol
Clé InChI: SEZMIRZBEZAEJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382BS, is a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound has gained significant attention due to its potential therapeutic applications in various types of cancer, such as non-small cell lung cancer and head and neck squamous cell carcinoma.

Mécanisme D'action

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This blocks the downstream signaling pathways, which are responsible for cell proliferation, differentiation, and survival. By inhibiting EGFR activity, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a potent inhibitory effect on the activity of EGFR tyrosine kinase. This leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Moreover, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated for its potential anti-inflammatory and anti-fibrotic effects in the treatment of inflammatory bowel disease and chronic obstructive pulmonary disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high potency and selectivity towards EGFR tyrosine kinase. This allows for precise targeting of cancer cells, which reduces the risk of off-target effects. Moreover, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied, and its mechanism of action is well-understood. However, one of the limitations of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One of the areas of research is the development of novel formulations of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide that improve its solubility and bioavailability. Moreover, the potential use of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other chemotherapeutic agents and immunotherapies is an area of active investigation. Additionally, the identification of biomarkers that predict the response to N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide treatment is another area of research that could lead to personalized cancer treatment. Finally, the investigation of the potential use of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease, is an area of research that holds promise for the development of new therapies.

Méthodes De Synthèse

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process that starts with the reaction of 2-methyl-4-nitroaniline with 2-mercaptobenzothiazole to form 4-(2-benzothiazolyl)-2-methylaniline. This intermediate is then coupled with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of carbodiimide to yield N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. The final product is then purified using column chromatography to obtain a pure compound with a high yield.

Applications De Recherche Scientifique

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to inhibit the proliferation of cancer cells by blocking the signaling pathways mediated by EGFR. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Moreover, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been investigated for its potential use in the treatment of other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease.

Propriétés

Nom du produit

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Formule moléculaire

C23H18N2O3S

Poids moléculaire

402.5 g/mol

Nom IUPAC

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N2O3S/c1-14-12-16(23-25-18-4-2-3-5-21(18)29-23)6-8-17(14)24-22(26)15-7-9-19-20(13-15)28-11-10-27-19/h2-9,12-13H,10-11H2,1H3,(H,24,26)

Clé InChI

SEZMIRZBEZAEJF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(C=C4)OCCO5

SMILES canonique

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(C=C4)OCCO5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.